6-Amino-1,3-dipropyl-5-nitrosouracil
CAS No.: 81250-33-1
VCID: VC20754600
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Description | General Information6-Amino-1,3-dipropyl-5-nitrosouracil is a synthetic organic compound that belongs to the nitrosoureas class. It has a molecular formula of SynthesisThe synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil involves the nitration of 1,3-dipropyluracil, followed by introducing an amino group at the 6-position. Nitration can be achieved using nitric acid with sulfuric acid as a catalyst, and amination can be done using ammonia or an amine source under controlled conditions. The synthesis of ADPN (6-Amino-1,3-dipropyl-5-nitrosouracil) involves reacting N-nitroso-N-propylurea with dipropylamine in acetic acid. The synthesized ADPN is characterized using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. Biological Activities and ApplicationsResearch indicates that ADPN (6-Amino-1,3-dipropyl-5-nitrosouracil) exhibits various biological activities. It is used in biochemical research, especially in proteomics, due to its ability to interact with various biomolecules. Scientific research applications include:
Comparison with Similar Compounds
These compounds exhibit varying biological activities and reactivities due to differences in their substituents and functional groups. The unique combination of dipropyl groups and nitroso functionality in 6-Amino-1,3-dipropyl-5-nitrosouracil enhances its potential for specific interactions within biological systems. Safety InformationThe safety information for 6-Amino-1,3-dipropyluracil includes the following :
|
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 81250-33-1 | |||||||||||||||||||||
Product Name | 6-Amino-1,3-dipropyl-5-nitrosouracil | |||||||||||||||||||||
Molecular Formula | C10H16N4O3 | |||||||||||||||||||||
Molecular Weight | 240.26 g/mol | |||||||||||||||||||||
IUPAC Name | 6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | |||||||||||||||||||||
Standard InChI | InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 | |||||||||||||||||||||
Standard InChIKey | HLHWJHPBAYITQE-UHFFFAOYSA-N | |||||||||||||||||||||
SMILES | CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |||||||||||||||||||||
Canonical SMILES | CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |||||||||||||||||||||
Synonyms | 6-Amino-5-nitroso-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione; 6-Amino-5-nitroso-1,3-dipropyluracil; | |||||||||||||||||||||
PubChem Compound | 5182018 | |||||||||||||||||||||
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume